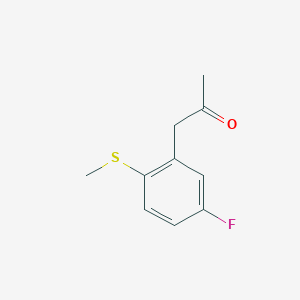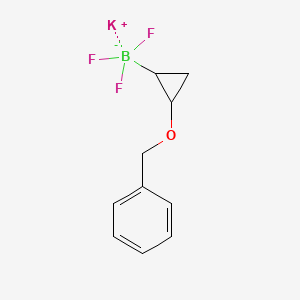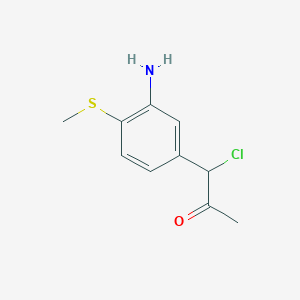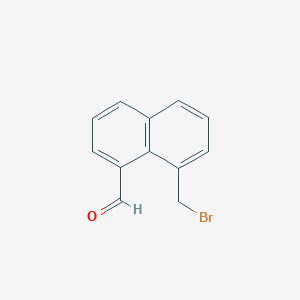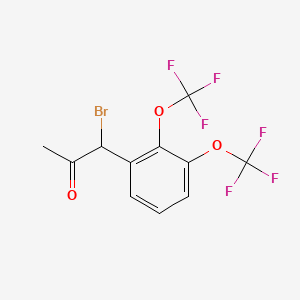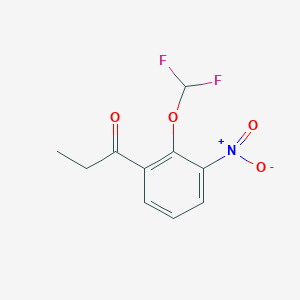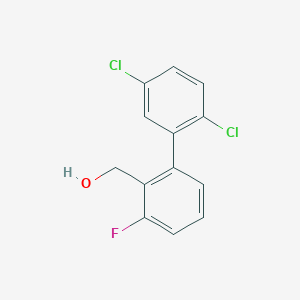
(2',5'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’,5’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,5’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.
Methanol Addition: Introduction of the methanol group to the biphenyl structure.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Reactions: Using catalysts to facilitate the halogenation and methanol addition.
Purification Processes: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products Formed
Oxidized Derivatives: Such as quinones.
Reduced Derivatives: Such as dehalogenated biphenyls.
Substituted Derivatives: Depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Used in studies to understand the interaction of halogenated biphenyls with biological systems.
Medicine
Pharmaceutical Research: Potential use in the development of new drugs due to its unique chemical properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (2’,5’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol would depend on its specific application. Generally, the presence of halogen atoms can influence the compound’s reactivity and interaction with other molecules. The methanol group can also play a role in hydrogen bonding and solubility.
相似化合物的比较
Similar Compounds
- (2’,5’-Dichloro-biphenyl-2-yl)-methanol
- (3-Fluoro-biphenyl-2-yl)-methanol
- (2’,5’-Dichloro-3-fluoro-biphenyl)
Uniqueness
(2’,5’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is unique due to the specific combination of chlorine, fluorine, and methanol groups attached to the biphenyl structure
属性
分子式 |
C13H9Cl2FO |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
[2-(2,5-dichlorophenyl)-6-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-8-4-5-12(15)10(6-8)9-2-1-3-13(16)11(9)7-17/h1-6,17H,7H2 |
InChI 键 |
DFJNJQITGPWFQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)CO)C2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


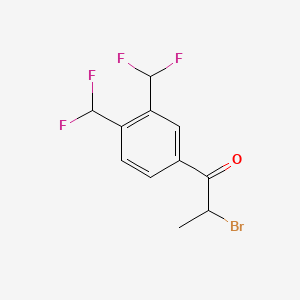


![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14055861.png)

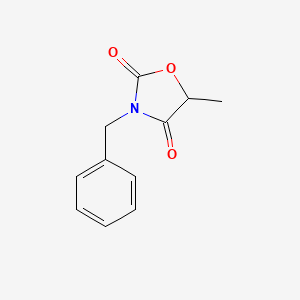
![(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)
